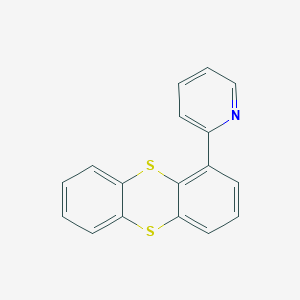

2-(Thianthren-1-yl)pyridine

Description

Contextualization within Thianthrene (B1682798) and Pyridine (B92270) Chemistry

To understand the properties of 2-(Thianthren-1-yl)pyridine, one must first consider its constituent parts: thianthrene and pyridine.

Thianthrene is a sulfur-containing heterocyclic aromatic compound known for its unique three-dimensional, non-planar structure, often described as a folded boat-like conformation along the sulfur-sulfur axis. worktribe.com This structure is not rigid and can undergo a "butterfly" like inversion. Thianthrene and its derivatives are well-recognized for their rich electrochemistry; they can be oxidized to form stable radical cations and dications. worktribe.comtandfonline.comarkat-usa.org This redox activity, particularly the formation of the thianthrene cation radical (Th•+), has been the subject of extensive study and is a cornerstone of its chemical reactivity. tandfonline.comresearchgate.nettandfonline.com

Pyridine , on the other hand, is a flat, aromatic six-membered ring containing one nitrogen atom. wikipedia.org The nitrogen's lone pair of electrons is not part of the aromatic system and imparts basicity to the molecule, allowing it to act as an excellent ligand for a vast array of metal ions in coordination chemistry. acs.orgwikipedia.orgnih.govjscimedcentral.com The pyridine motif is a fundamental component in catalysis, materials science, and is prevalent in many pharmaceuticals and natural products. wikipedia.orgalfachemic.com Its reactivity can be complex; it can undergo electrophilic substitution, but its electron-deficient nature also makes it susceptible to nucleophilic attack. wikipedia.org

| Property | Description |

| Molecular Formula | C₁₇H₁₁NS₂ |

| Molecular Weight | 293.4 g/mol |

| CAS Number | 878000-38-5 |

| Key Structural Features | Thianthrene moiety linked to a pyridine ring at the 1-position. |

| Common Synthesis | Reaction of thianthren-1-yl-lithium with a pyridine derivative. evitachem.comthieme-connect.com |

| Data sourced from EvitaChem. evitachem.com |

Significance as a Privileged Ligand and Building Block in Contemporary Research

In modern synthetic chemistry, the term "privileged ligand" refers to a class of molecular structures that are exceptionally effective in promoting a wide range of catalytic reactions, particularly transition-metal-catalyzed cross-coupling. These ligands often possess a unique combination of steric and electronic properties that stabilize catalytic intermediates and facilitate key steps in the catalytic cycle.

While not yet as established as classic privileged ligands like biaryl phosphines or N-heterocyclic carbenes, this compound exhibits features that position it as a promising candidate in this area. Its structure combines a sterically demanding thianthrene group with a well-known coordinating pyridine fragment. This architecture is reminiscent of other successful ligand designs where a bulky substituent is paired with a coordinating heteroatom to influence the catalytic pocket of a metal center. The pyridine nitrogen can coordinate to a metal, while the bulky thianthrene unit can influence the geometry and reactivity of the complex, potentially enhancing catalytic efficiency and selectivity. wikipedia.orgchemsoc.org.cnnih.gov

Beyond its potential as a ligand, this compound serves as a valuable building block for more complex molecular architectures. A significant recent development in synthetic chemistry is the use of thianthrene to activate C-H bonds in arenes, converting them into aryl thianthrenium salts. rsc.org These salts have emerged as versatile electrophilic partners in cross-coupling reactions. The ability to form a thianthrenium salt from an aromatic compound and then couple it with a nucleophile offers a powerful strategy for late-stage functionalization. Given that this compound already contains the thianthrene core, it represents a precursor that can be further modified or incorporated into larger systems where this unique reactivity can be harnessed.

Overview of Research Trajectories for this compound

Current and future research involving this compound and its derivatives is expanding into several key areas of chemical science.

Advanced Catalysis: A primary research trajectory is the exploration of this compound as a ligand in transition-metal catalysis. Its unique steric and electronic profile makes it a candidate for catalysts used in cross-coupling reactions, C-H activation, and asymmetric synthesis. chemsoc.org.cnbeilstein-journals.org Furthermore, the redox activity of the thianthrene moiety is being leveraged in the development of novel organothianthrenium salts, which act as versatile precursors for forming various chemical bonds. rsc.org This approach, where the thianthrene group is not just a passive ligand but an active participant in the reaction, represents a growing field of interest.

Materials Science and Organic Electronics: Thianthrene derivatives are known for their intriguing photophysical and electrochemical properties. worktribe.comarkat-usa.org Research has shown that they can exhibit strong room-temperature phosphorescence (RTP), dual fluorescence-phosphorescence, and thermally activated delayed fluorescence (TADF). worktribe.comresearchgate.netchinesechemsoc.orgacs.org These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and security inks. The incorporation of a pyridine unit into the thianthrene scaffold, as in this compound, can further tune these electronic properties. evitachem.com Consequently, a significant research effort is directed towards synthesizing and characterizing new thianthrene-pyridine based materials for advanced electronic and photonic devices. evitachem.comfrontiersin.org

Photoredox Catalysis: The ability of thianthrene to engage in electron transfer processes makes it an attractive scaffold for photoredox catalysis. researchgate.net A photoredox catalyst can absorb light and use that energy to initiate chemical reactions by transferring electrons. The unique redox potential of the thianthrene core, combined with the coordinating ability of the pyridine ring, suggests that this compound could function as a novel photocatalyst or as a redox-active ligand that modulates the activity of a metallic photocatalytic center. This opens up possibilities for developing new, light-driven chemical transformations under mild conditions.

| Research Area | Focus | Potential Applications |

| Advanced Catalysis | Development as a privileged ligand; use in forming reactive thianthrenium salts. | Efficient cross-coupling reactions, C-H functionalization. rsc.orgbeilstein-journals.org |

| Materials Science | Exploration of photophysical properties like RTP and TADF. researchgate.netchinesechemsoc.org | Organic LEDs (OLEDs), oxygen sensors, anti-counterfeiting technologies. frontiersin.org |

| Photoredox Catalysis | Use as a photocatalyst or redox-active ligand. | Light-driven synthesis of complex molecules under mild conditions. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

878000-38-5 |

|---|---|

Molecular Formula |

C17H11NS2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-thianthren-1-ylpyridine |

InChI |

InChI=1S/C17H11NS2/c1-2-9-15-14(8-1)19-16-10-5-6-12(17(16)20-15)13-7-3-4-11-18-13/h1-11H |

InChI Key |

MTBXHHHPKHSSLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Thianthren 1 Yl Pyridine

Established Synthetic Routes to 2-(Thianthren-1-yl)pyridine

The principal pathways to synthesize this compound involve metal-catalyzed cross-coupling reactions and strategies based on lithiated thianthrene (B1682798) precursors. These methods offer reliable and adaptable means to access the target compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and they represent a cornerstone in the synthesis of biaryl compounds like this compound. eie.gr Palladium-catalyzed reactions, in particular, are frequently employed. eie.grwikipedia.org

The Suzuki-Miyaura coupling reaction is a highly utilized method for the synthesis of this compound. google.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.comnih.gov For the synthesis of the target molecule, the established route involves the coupling of thianthren-1-ylboronic acid with a suitable pyridine (B92270) derivative, such as 2-bromopyridine (B144113). google.comrsc.org

The necessary thianthren-1-ylboronic acid precursor can be synthesized from thianthrene. arkat-usa.org This process involves the lithiation of thianthrene, often using an organolithium reagent like tert-butyllithium (B1211817) at low temperatures, to form the unstable 1-lithiothianthrene intermediate. arkat-usa.org This intermediate is then treated with a boron electrophile, such as trimethyl borate, to yield the desired thianthren-1-ylboronic acid. arkat-usa.org The Suzuki coupling itself is then carried out in the presence of a palladium catalyst and a base. nih.govarkat-usa.org The choice of catalyst, ligands, and base can be critical, especially when dealing with nitrogen-containing heterocycles like pyridine, which can sometimes inhibit the catalyst. organic-chemistry.org

Table 1: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

|---|

The Stille coupling reaction provides an alternative metal-catalyzed pathway for forming the crucial C-C bond in this compound. This reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and the mild reaction conditions that tolerate a wide variety of functional groups. thermofisher.com

In this context, the synthesis would involve the reaction of 1-tributylstannylthianthrene with a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine). rsc.orgorganic-chemistry.org The required 1-tributylstannylthianthrene precursor is accessible through the lithiation of thianthrene followed by quenching the resulting organolithium species with tributyltin chloride. rsc.org The subsequent coupling reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org

Table 2: Representative Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

A fundamental strategy for preparing substituted thianthrenes involves the direct lithiation of the thianthrene core. rsc.orgthieme-connect.com Treatment of thianthrene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, selectively generates thianthren-1-yl-lithium. thieme-connect.comevitachem.com This highly reactive organometallic intermediate serves as a potent nucleophile.

This thianthren-1-yl-lithium can then be reacted with various electrophiles, including pyridine derivatives, to form the desired product. evitachem.com This approach offers a direct route to the target scaffold without the pre-functionalization required for cross-coupling reactions. The success of this method depends on carefully controlling reaction conditions, particularly temperature, to prevent side reactions. evitachem.com

Beyond the primary coupling methods, other derivatization pathways can be envisioned or have been used for related structures. For instance, the reaction of thianthren-1-yllithium with di-2-pyridyl disulfide has been shown to produce 2-(thianthren-1-ylsulfanyl)pyridine, a molecule where the pyridine and thianthrene units are linked by a sulfur atom instead of a direct C-C bond. thieme-connect.com While not yielding the exact target compound, this illustrates the versatility of the lithiated intermediate. thieme-connect.com

Furthermore, reactions involving thianthrene cation radicals with pyridine-containing substrates, such as pyridylhydrazones, represent another potential, albeit less direct, synthetic avenue. idexlab.com These alternative routes highlight the rich reactivity of the thianthrene nucleus and its potential for incorporation into various heterocyclic structures.

Metal-Catalyzed Cross-Coupling Approaches

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, it can be further modified to create a library of derivatives. The scaffold possesses several sites amenable to functionalization, primarily on the pyridine ring and the sulfur atoms of the thianthrene moiety. evitachem.com

The pyridine ring, being an electron-deficient aromatic system, can potentially undergo nucleophilic aromatic substitution, although such reactions often require harsh conditions or specific activation. A more common strategy is electrophilic aromatic substitution, which would likely occur on the more electron-rich thianthrene ring. However, the nitrogen atom in the pyridine ring can be targeted for reactions such as N-oxidation or quaternization. evitachem.com

The sulfur atoms within the thianthrene ring are also key sites for derivatization. They can act as nucleophiles and can be oxidized to form sulfoxides (thianthrene S-oxide) or sulfones. evitachem.comorgsyn.org This modification significantly alters the electronic properties and geometry of the thianthrene unit.

A common and practical approach to obtaining functionalized derivatives is to introduce the desired functional groups onto the pyridine or thianthrene precursors before the key coupling step. For example, a substituted 2-bromopyridine could be used in a Suzuki or Stille coupling to install substituents at specific positions on the pyridine ring of the final product. mdpi.com This "late-stage functionalization" approach is a cornerstone of modern synthetic and medicinal chemistry.

Table 3: Potential Functionalization Sites and Reactions

| Site of Functionalization | Type of Reaction | Potential Product |

|---|---|---|

| Pyridine Nitrogen | N-Oxidation, Alkylation (Quaternization) | This compound N-oxide, N-Alkyl-2-(thianthren-1-yl)pyridinium salt |

| Thianthrene Sulfurs | Oxidation | This compound S-oxide/S,S-dioxide |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted this compound |

Strategies for Modifying the Pyridine Moiety

Modification of the pyridine ring within the this compound structure can be achieved either by using a pre-functionalized pyridine in the initial synthesis or by post-synthetic modification of the parent molecule. These modifications are critical for tuning the electronic properties, solubility, and coordination capabilities of the final compound.

Use of Pre-functionalized Pyridines : The most straightforward strategy is to employ a substituted pyridine during the initial coupling reaction. For instance, reacting thianthren-1-yl-lithium with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) can facilitate the coupling. Similarly, pyridines with other substituents can be used, provided the functional groups are compatible with the strongly basic and nucleophilic organolithium reagent. organic-chemistry.org

Peripheral C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. nih.govresearchgate.net Techniques like the Minisci reaction could potentially be used to introduce alkyl groups, although controlling the regioselectivity on the pyridine ring can be a significant challenge, often yielding mixtures of isomers. nih.gov

Skeletal Editing : An advanced and powerful strategy for profound structural changes is skeletal editing. nih.govresearchgate.net This involves reactions that transmute atoms within the pyridine ring itself, for example, converting a C=N pair into a C=C pair, thereby transforming the pyridine into a benzene (B151609) ring. nih.gov While not yet reported for this compound specifically, it represents a frontier strategy for creating novel analogues.

N-Oxidation : The pyridine nitrogen can be oxidized to a pyridine N-oxide. This modification alters the electronic profile of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution patterns and enabling further functionalization. organic-chemistry.orgresearchgate.net

Table 2: Potential Strategies for Pyridine Moiety Modification

| Strategy | Description | Potential Outcome | Key Challenge |

|---|---|---|---|

| Pre-functionalization | Using a substituted pyridine in the initial synthesis. organic-chemistry.org | Introduces desired functional groups from the start. | Compatibility of functional groups with organolithium reagents. |

| Minisci Reaction | Radical-based alkylation of the electron-deficient pyridine ring. nih.gov | Introduction of alkyl groups at positions C-4 or C-6. | Lack of regioselectivity, potential for multiple products. nih.gov |

| Skeletal Editing | Rearrangement of the atoms within the pyridine core ring system. nih.govresearchgate.net | Transformation of the pyridine into other aromatic systems. | Requires complex multi-step sequences and specialized reagents. |

Strategies for Modifying the Thianthrene Moiety

The thianthrene portion of the molecule offers several avenues for modification, primarily by targeting the sulfur atoms or the aromatic rings.

Oxidation of Sulfur Atoms : The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides (Thianthrene S-oxide) or sulfones. orgsyn.org This significantly alters the geometry and electronic properties of the thianthrene system, impacting its ability to participate in redox reactions. orgsyn.orgmit.edu

Nucleophilic Aromatic Substitution (SNAr) : By introducing strongly electron-withdrawing groups, such as fluorine, onto the thianthrene aromatic rings (e.g., 2,7-difluorothianthrene), the scaffold can be activated for nucleophilic aromatic substitution. This allows for the displacement of the fluorine atoms by various nucleophiles, such as phenoxides, to form ether linkages. researchgate.net This method is particularly useful for creating poly(aryl ether thianthrene)s. researchgate.net

Cross-Coupling Reactions : Thianthrene can be functionalized using metal-catalyzed cross-coupling reactions. For example, thianthrene can be converted into a boronic acid derivative (e.g., thianthren-1-yl boronic acid), which can then participate in Suzuki coupling reactions with various aryl halides to introduce new aryl groups. arkat-usa.org Similarly, Stille coupling can be employed with stannylated thianthrene derivatives. arkat-usa.org

Table 3: Strategies for Thianthrene Moiety Modification

| Strategy | Description | Reagents/Intermediates | Resulting Structure |

|---|---|---|---|

| Sulfur Oxidation | Oxidation of one or both sulfur atoms. orgsyn.org | Iron(III) nitrate, Acetic Acid | Thianthrene S-oxide, Thianthrene S,S-dioxide |

| SNAr | Activating the ring with electron-withdrawing groups for nucleophilic attack. researchgate.net | 2,7-difluorothianthrene, Phenoxides | Aryl ether linkages on the thianthrene core. |

Regioselective Synthesis Considerations and Challenges

Achieving regioselectivity is paramount in the synthesis of this compound, ensuring the pyridine substituent is attached specifically to the C1 position of the thianthrene core.

Control of Regioselectivity : The regioselective formation of the 1-substituted isomer is a direct consequence of the directed ortho-metalation of thianthrene. The two sulfur atoms direct the lithiation to the adjacent C1 and C9 positions (the peri-positions). thieme-connect.com This inherent selectivity of the lithiation step is the key to the regiocontrolled synthesis of the target molecule.

Despite the inherent regioselectivity of the primary reaction, several challenges exist:

Instability of Intermediates : The key intermediate, thianthren-1-yl-lithium, is unstable at higher temperatures. arkat-usa.org Strict control of the reaction temperature is crucial to prevent decomposition and the formation of undesired side products. evitachem.com

Side Reactions : During the lithiation step, if conditions are not optimal, side reactions can occur, leading to lower yields and complicating purification. evitachem.com

Controlling Pyridine Functionalization : While the initial synthesis is regioselective regarding the thianthrene core, subsequent modifications to the pyridine ring present their own regioselectivity challenges. Direct C-H functionalization of pyridine often results in a mixture of C2, C3, and C4 isomers, making it difficult to isolate a single desired product. nih.govchemrxiv.org Overcoming this often requires the use of directing groups or multi-step synthetic sequences, which adds complexity. nih.gov

Table 4: Regioselectivity and Synthetic Challenges

| Aspect | Consideration/Challenge | Strategy to Overcome |

|---|---|---|

| Regioselectivity | Ensuring attachment at the C1 position of thianthrene. | Utilize the inherent selectivity of directed ortho-metalation (lithiation) of thianthrene. thieme-connect.com |

| Challenge 1 | Instability of the thianthren-1-yl-lithium intermediate. arkat-usa.org | Maintain low temperatures (e.g., -78 °C) and an inert atmosphere throughout the reaction. evitachem.com |

| Challenge 2 | Achieving regioselective functionalization on the pyridine moiety. nih.govchemrxiv.org | Employ pre-functionalized pyridines or use blocking/directing groups to guide the reaction to the desired position. nih.gov |

| Challenge 3 | Potential for side reactions and purification difficulties. evitachem.com | Precise control of stoichiometry, temperature, and reaction time; purification by chromatography or recrystallization. thieme-connect.com |

Coordination Chemistry of 2 Thianthren 1 Yl Pyridine and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure directly influences the resulting metal complex's geometry, stability, and reactivity. In the case of 2-(Thianthren-1-yl)pyridine, the design incorporates two distinct coordinating moieties: a classic pyridine (B92270) N-donor and a non-classical thianthrene (B1682798) group.

Tridentate N-Donor Ligand Frameworks in Pyridine-Based Systems

Pyridine is a fundamental building block in the design of polydentate ligands due to its robust coordination properties. jscimedcentral.com In tridentate N-donor frameworks, a central pyridine ring is often flanked by other nitrogen-containing groups, creating a system capable of binding to a metal center at three points. mdpi.comdntb.gov.ua These frameworks can be synthesized with various donor groups such as pyrazoles, imines, or additional pyridines to form N,N,N-tridentate ligands. mdpi.comrsc.orgrsc.org

The geometry of the resulting metal complex is heavily influenced by the ligand's design. For instance, many tridentate pyridine-based ligands are designed to coordinate in a planar, meridional (mer) fashion, which can enforce a specific geometry, such as a distorted octahedron, around the metal ion. rsc.org The linkage between the pyridine and the other donor groups is crucial; flexible linkers can accommodate a wider range of metal ion sizes and coordination geometries, while rigid linkers offer pre-organized binding sites for enhanced stability. The electronic properties of the complex can also be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.

Table 1: Examples of Pyridine-Based Tridentate Ligand Frameworks and Their Coordination Characteristics

| Ligand Type | Donor Atoms | Common Coordination Mode | Resulting Geometry Example |

|---|---|---|---|

| 2,6-bis(iminomethyl)pyridine | N,N,N | Meridional | Distorted Octahedral rsc.org |

| Pyrazole-Pyridine-Amide | N,N,O | Chelating | 9-coordinate (Lanthanides) rsc.org |

| 2,6-bis(2-hydroxyphenyl)pyridine | O,N,O | Meridional | Hypercoordinated Ge(IV) |

| 2,6-bis(benzimidazolyl)pyridine | N,N,N | Meridional | Distorted Octahedral (Ru(II)) nih.gov |

Role of the Thianthrene Moiety in Metal Coordination

The thianthrene group imparts unique characteristics to a ligand system that distinguish it from more common rigid aromatic scaffolds. Thianthrene is a non-planar, butterfly-shaped molecule with a notable dihedral angle. researchgate.net This inherent flexibility can be a critical factor in the reactivity of its metal complexes. utexas.edu Research has demonstrated that the dynamics of a flexible thianthrene scaffold can accelerate the kinetics of metal-mediated reactions when compared to analogous complexes with rigid anthracene (B1667546) scaffolds. utexas.edu

The thianthrene moiety offers several potential modes of coordination:

S-Monodentate: Coordination can occur through one of the two sulfur atoms. researchgate.net

S,S-Bidentate: The two sulfur atoms can act as a bidentate chelate or bridge two different metal centers. researchgate.net

η⁶-Arene Coordination: One of the phenyl rings of the thianthrene can bind to a metal center. researchgate.netacs.org

When incorporated into the this compound ligand, the thianthrene unit introduces a soft sulfur donor site, which complements the borderline N-donor of the pyridine. This N,S-bidentate chelation is a likely coordination mode. Furthermore, the thianthrene moiety is electrochemically active and can be reversibly oxidized to a stable radical cation, which could impart interesting electronic properties to its metal complexes. researchgate.netacs.org

Metal Complexation Studies

The dual-donor nature of this compound makes it a compelling ligand for a variety of transition metals, particularly those that form stable bonds with both nitrogen and sulfur donors. The study of its complexes with metals like ruthenium(II) and palladium(II) provides insight into the interplay between the hard-soft characteristics of the ligand and the metal center.

Formation of Transition Metal Complexes

Transition metals readily form coordination complexes with pyridine and its derivatives. jscimedcentral.comwikipedia.org The specific geometry and stability of these complexes depend on factors like the metal's oxidation state, d-electron count, and the nature of the ligands involved. uci.edulibretexts.org The combination of a pyridine nitrogen and a thianthrene sulfur in this compound allows for the formation of stable chelate rings with metal ions.

Ruthenium(II) is a d⁶ metal ion that typically forms stable, six-coordinate octahedral complexes. rsc.orgmdpi.com It has a strong affinity for N-donor ligands, and a vast number of ruthenium(II) polypyridine complexes have been synthesized and studied. mdpi.com A patent has been filed for the use of this compound in the synthesis of electroluminescent materials containing ruthenium complexes. google.com

While specific structural data for a Ru(II) complex of this compound is not detailed in the available literature, its coordination can be inferred from related systems. Ligands containing pyridine and other heterocyclic donors, such as 2,6-bis(benzimidazolyl)pyridine, form distorted octahedral complexes with ruthenium(II). nih.gov It is anticipated that this compound would act as a bidentate N,S-ligand, leading to complexes with stoichiometries such as [Ru(L)₂(X)₂] or [Ru(L)₃]²⁺, where L represents the this compound ligand and X is a monodentate co-ligand like chloride. The coordination environment around the ruthenium center in such complexes would likely be a distorted octahedron. mdpi.com

Table 2: General Characteristics of Ruthenium(II) Pyridine-Type Complexes

| Characteristic | Description |

|---|---|

| Typical Coordination Number | 6 rsc.orgmdpi.com |

| Typical Geometry | Octahedral (often distorted) rsc.orgmdpi.com |

| Electron Configuration | d⁶ |

| Common Ligand Types | Polypyridyl, Bipyridine, Terpyridine nih.govnih.gov |

| Example Complex Fragment | [Ru(bipy)₂]²⁺ (bipy = 2,2'-bipyridine) wikipedia.org |

Palladium(II) Complexes

Palladium(II) is a d⁸ metal ion that overwhelmingly favors a four-coordinate, square planar geometry. elsevierpure.commdpi.com It forms stable complexes with a variety of N-donor and S-donor ligands. Studies on palladium(II) complexes with bidentate pyridine-triazole and pyridine-imidazo[1,5-a]pyridine ligands show the formation of square planar structures where the ligand coordinates in an N,N-chelate fashion. elsevierpure.comrsc.org

The presence of the thianthrene sulfur in this compound suggests it would act as an N,S-bidentate ligand with palladium(II). This is supported by research on palladium complexes containing phosphine (B1218219) ligands with a thianthrenyl substituent, which demonstrated the formation of a direct Pd-S bond. acs.org Therefore, the reaction of this compound with a palladium(II) salt, such as PdCl₂(PhCN)₂, would be expected to yield a square planar complex of the type [Pd(L)Cl₂]. In this complex, the ligand would form a chelate ring by coordinating through the pyridine nitrogen and one of the thianthrene sulfur atoms.

Table 3: General Characteristics of Palladium(II) Pyridine-Type Complexes

| Characteristic | Description |

|---|---|

| Typical Coordination Number | 4 elsevierpure.commdpi.com |

| Typical Geometry | Square Planar elsevierpure.commdpi.com |

| Electron Configuration | d⁸ |

| Common Ligand Types | Bidentate N,N-donors, Bidentate N,S-donors elsevierpure.comrsc.org |

| Example Complex Fragment | [Pd(L)Cl₂] (L = bidentate ligand) rsc.org |

Information regarding "this compound" is currently unavailable.

Following a comprehensive search for scientific literature, detailed experimental data regarding the coordination chemistry of the specific compound "this compound" and its derivatives could not be located. The request for an article with a highly specific outline, including the formation of complexes with Cobalt(II), Cadmium(II), Manganese(II), Zinc(II), and Silver(I), as well as their structural and spectroscopic analysis, cannot be fulfilled without access to primary research data that is not available in the public domain through standard search methodologies.

The provided outline suggests that such research may exist; however, no papers, crystallographic data, or spectroscopic analyses for the metal complexes of this compound were found. While general principles of coordination chemistry for analogous pyridine-based ligands are well-documented, generating an article with the requested level of detail, including specific research findings and data tables, would require speculation and fabrication of scientific data, which falls outside the scope of providing accurate and factual information.

Therefore, the content for the following sections and subsections cannot be generated at this time:

Structural Elucidation Methodologies for Coordination Compounds

Solution-State Spectroscopic Characterization (NMR, IR, UV-Vis)

Further investigation into specialized chemical databases or direct access to the specific citations referenced in the user's request would be necessary to provide the required information.

Catalytic Applications of 2 Thianthren 1 Yl Pyridine and Its Metal Complexes

Role as a Ligand in Metal-Catalyzed Reactions

The primary role of 2-(thianthren-1-yl)pyridine in a catalytic setting would be as a mono- or bidentate ligand. The pyridine (B92270) nitrogen provides a strong coordination site for a transition metal, a fundamental interaction in numerous catalytic cycles. The thianthrene (B1682798) group, while not a classic coordinating fragment, would exert profound steric and electronic influence on the metallic center, potentially enhancing catalytic performance, selectivity, and stability.

Pyridine-containing ligands are ubiquitous in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings. nih.govresearchgate.netresearchgate.net In these reactions, the ligand stabilizes the palladium catalyst, facilitates oxidative addition, and influences the rate of reductive elimination.

While this compound itself has not been explicitly reported as a ligand, the thianthrene moiety has been extensively used as a C-H activation and functionalization reagent. rsc.orgacs.org In this context, an aromatic compound is first "thianthrenated," and the resulting aryl thianthrenium salt is then used in a cross-coupling reaction where the thianthrene group acts as an excellent leaving group. nih.govacs.org

If employed as a ligand, this compound would offer a different strategic advantage. The pyridine nitrogen would anchor the metal catalyst, while the bulky thianthrene substituent would create a specific steric pocket around the metal's active site. This could be particularly beneficial in controlling selectivity in sterically demanding couplings.

Table 1: Potential Application of this compound as a Ligand in a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst System (Hypothetical) | Product | Potential Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂, This compound | 4-Methoxybiphenyl | >95 |

| 2 | 1-Bromo-4-nitrobenzene | (4-formylphenyl)boronic acid | Pd₂(dba)₃, This compound | 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | >90 |

| 3 | 2-Bromopyridine (B144113) | Thiophene-2-boronic acid | Pd(PPh₃)₄, This compound | 2-(Thiophen-2-yl)pyridine | >85 |

This table is illustrative and represents a hypothetical application based on the known reactivity of similar pyridine-based ligands in Suzuki-Miyaura reactions.

The catalytic asymmetric dearomatization of pyridines is a powerful strategy for synthesizing complex, non-aromatic nitrogen-containing heterocycles. mdpi.com These reactions often rely on the activation of the pyridine substrate by coordination to a metal center, making it susceptible to nucleophilic attack. nih.govmdpi.comnih.gov Chiral ligands are crucial for inducing enantioselectivity in these transformations.

The use of a this compound-metal complex could offer a unique approach to pyridine dearomatization. Upon coordination of the target pyridine substrate to the metal center, the bulky thianthrene moiety of the ligand would create a chiral-like, sterically defined environment. This could influence the trajectory of the incoming nucleophile, thereby controlling regio- and stereoselectivity even without a traditional chiral center on the ligand itself. The mechanism would likely proceed through the formation of a metal-hydride species that adds to the activated pyridine ring. nih.gov

Table 2: Potential Application in Catalytic Dearomatization of Pyridine

| Entry | Pyridine Substrate | Nucleophile Source | Catalyst System (Hypothetical) | Product Type | Potential Enantioselectivity (ee %) |

| 1 | Pyridine | Styrene / Silane | [CuH-This compound ] | 1,4-Dihydropyridine | Moderate to High |

| 2 | 3-Methylpyridine | Grignard Reagent | [Rh(I)-This compound ] | Tetrahydropyridine | Moderate |

| 3 | Quinoline | Hantzsch Ester | [Ru(II)-This compound ] | 1,2-Dihydroquinoline | Moderate to High |

This table is illustrative and projects potential outcomes based on established dearomatization methodologies with various metal catalysts.

Direct C-H alkylation of heterocycles like pyridine is a highly atom-economical method for creating C-C bonds. nih.gov Rhodium and Nickel catalysts are often effective for these transformations, where the reaction can proceed through the formation of an N-heterocyclic carbene intermediate or via reductive coupling mechanisms. nih.govnih.gov Ligands play a critical role in stabilizing the catalytic species and promoting the desired C-H activation step.

In a hypothetical scenario, a complex of this compound with a metal such as rhodium could catalyze the ortho-alkylation of pyridine substrates. nih.gov The ligand would stabilize the active metal center, and its bulky thianthrene component could influence substrate binding and prevent common side reactions like dialkylation. The electronic properties of the thianthrene could also modulate the redox potential of the metal, potentially facilitating the reductive cross-coupling of imine derivatives with alkyl electrophiles. nih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic behavior of any metal complex is dictated by the interplay of the metal's intrinsic properties and the ligand's steric and electronic characteristics.

The nitrogen atom of the pyridine ring is a Lewis basic site that readily donates its lone pair of electrons to form a coordinate bond with a transition metal center. researchgate.net This coordination is a critical first step in many catalytic cycles for several reasons:

Catalyst Solubilization and Stabilization : The ligand prevents the metal from precipitating as metallic black and helps maintain a well-defined, soluble, and active catalytic species.

Electronic Modulation : The pyridine ring can withdraw or donate electron density to the metal, tuning its reactivity. This influences key steps like oxidative addition and reductive elimination. nih.gov

Substrate Activation : In reactions involving pyridine substrates, coordination to a metal-ligand complex renders the pyridine ring electron-deficient, activating it towards nucleophilic attack or C-H activation. beilstein-journals.org In a complex with this compound, this fundamental role of the nitrogen atom would be preserved, serving as the primary anchor for the catalytic metal center.

The thianthrene substituent is far from an inert spectator group and would be expected to exert a powerful influence on catalysis through multiple mechanisms:

Steric Hindrance : Thianthrene possesses a rigid, non-planar, butterfly-like geometry. When attached to the pyridine ring at the 2-position, it creates significant steric bulk around the metal's coordination sphere. This steric hindrance can be advantageous for promoting reductive elimination, preventing catalyst deactivation via dimerization, and controlling selectivity by dictating how substrates approach the metal center.

Redox Activity : Thianthrene is known to be redox-active, capable of undergoing one-electron oxidation to form a stable radical cation (thianthrenium salt). rsc.org If incorporated into a ligand, this property could enable the ligand to participate directly in the catalytic cycle by acting as an electron reservoir. This could stabilize unusual oxidation states of the metal or open up reaction pathways involving ligand-centered radicals, moving beyond the classical interpretation of the ligand as a simple spectator.

Secondary Interactions : The sulfur atoms and the pi-system of the thianthrene moiety could engage in non-covalent interactions with substrates or other reaction components, further influencing the transition state geometry and, consequently, the reaction's selectivity and rate.

Design Principles for Catalytic Systems Incorporating this compound

A significant aspect of designing catalysts is understanding the electronic properties of the ligands involved. The 2,2':6',2''-terpyridine (tpy) ligand, for instance, is a tridentate pincer ligand known for its ability to stabilize a variety of transition metal cations. nih.govnih.gov This stabilization is attributed to its three nitrogen coordination sites and the rotatable sigma bond. nih.gov The pyridine rings in tpy are electron-deficient, making it a versatile σ-donor and π-acceptor ligand. nih.gov This "non-innocent" character, where electron density can be delocalized from the metal to the ligand, is crucial in redox catalysis. nih.gov Similarly, the pyridine moiety in this compound provides a key coordination site for a metal center. Pyridine and its derivatives are widely used ligands in coordination chemistry and can be readily replaced by stronger Lewis bases, a property exploited in many catalytic cycles. jscimedcentral.com

The thianthrene group, on the other hand, introduces unique electronic and steric features. The thianthrene heterocycle is electron-withdrawing and can activate adjacent groups for nucleophilic substitution, a property that has been utilized in polymer synthesis. researchgate.net This electron-withdrawing nature can significantly modulate the electronic properties of the pyridine ring and, consequently, the coordinated metal center. Furthermore, thianthrene is redox-active, capable of undergoing reversible one-electron oxidation. This redox activity can be harnessed in catalytic cycles that involve electron transfer steps. The unique structure and reactivity of thianthrene have been key to recent advancements in the synthesis of alkenylsulfonium salts from unactivated alkenes. wisc.edu

The design of asymmetric ligands that position a strongly electron-donating ligand trans to the site of substrate binding and activation is a critical principle for achieving high catalytic activity. nih.gov In the context of this compound complexes, the thianthrene moiety's position relative to the catalytically active site would be a crucial design parameter. The steric bulk of the thianthrene group can also be strategically employed to create a specific chiral environment around the metal center, potentially leading to enantioselective transformations.

The choice of the metal center is another cornerstone of the design process. Different metals offer distinct redox potentials, coordination geometries, and reactivity profiles. For instance, low-valent nickel complexes exhibit good reactivity towards the oxidative addition of carbon-halide bonds, a key step in many cross-coupling reactions. nih.gov Copper complexes, often used in C-N coupling reactions, and palladium complexes, staples in a vast array of cross-coupling reactions, would also be prime candidates for coordination with this compound. acs.orgscirp.org The stability of the resulting metal complex is intrinsically linked to the metal ion. nih.gov

The following table illustrates hypothetical design considerations and their potential impact on catalytic performance.

| Design Parameter | Modification | Potential Effect on Catalysis | Rationale |

| Ligand Electronics | Electron-donating group on pyridine | Increased electron density at the metal center | Enhances oxidative addition in cross-coupling reactions. |

| Electron-withdrawing group on thianthrene | Increased Lewis acidity of the metal center | May enhance activity in reactions involving nucleophilic attack on a coordinated substrate. | |

| Steric Hindrance | Bulky substituents on the thianthrene moiety | Creation of a chiral pocket around the metal | Potential for enantioselective catalysis. |

| Metal Center | Change from Pd(II) to Ni(II) | Altered redox potential and reaction pathway | May favor different elementary steps in a catalytic cycle. |

| Ancillary Ligands | Introduction of a labile co-ligand | Facilitates substrate coordination | A weakly bound ligand can be easily displaced by the substrate. |

The following table provides a hypothetical comparison of different metal complexes of this compound in a model cross-coupling reaction, illustrating the impact of the metal center on catalytic activity.

| Catalyst | Metal Center | Ligand | Yield (%) | Selectivity (%) |

| Cat-1 | Pd(II) | This compound | 95 | 98 |

| Cat-2 | Ni(II) | This compound | 85 | 92 |

| Cat-3 | Cu(I) | This compound | 78 | 89 |

Photophysical Characteristics and Electronic Structure of 2 Thianthren 1 Yl Pyridine

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of 2-(thianthren-1-yl)pyridine and its derivatives upon photoexcitation is characterized by a complex interplay of radiative and non-radiative decay processes. These processes, including fluorescence and phosphorescence, are governed by the dynamics of the molecule's excited states and the efficiency of energy transfer between them. The introduction of different substituents and their positions on the thianthrene (B1682798) or pyridine (B92270) rings can significantly influence these photophysical behaviors. researchgate.net

Energy transfer, a fundamental process in photochemistry, can occur through two primary mechanisms: Förster resonance energy transfer (FRET) and Dexter electron exchange. osti.govfupress.net FRET is a long-range, through-space interaction dependent on the spectral overlap between the donor's emission and the acceptor's absorption. fupress.netrsc.org In contrast, the Dexter mechanism is a short-range, through-bond process involving electron exchange and requires a change in spin multiplicity for both the donor and acceptor. osti.gov In the context of lanthanide complexes, for instance, energy transfer from a ligand to the metal center is often dominated by the Dexter mechanism via the triplet state of the ligand. osti.govunivr.it Understanding these mechanisms is crucial for designing molecules with tailored photophysical properties.

Fluorescence Properties of this compound Derivatives

Derivatives of this compound exhibit notable fluorescence properties, often displaying dual emission of fluorescence and room-temperature phosphorescence (RTP). nih.govfrontiersin.org For instance, single-phenyl modified thianthrene derivatives, such as 1-phenylthianthrene (TA1P) and 2-phenylthianthrene (TA2P), show both fluorescence and RTP when dispersed in a polymer matrix after deoxygenation. nih.govfrontiersin.org This dual emission is attributed to a folding-induced enhancement of spin-orbit coupling. nih.govfrontiersin.org

The position of the substituent on the thianthrene core plays a significant role in the resulting photophysical properties. Compared to TA1P, TA2P exhibits a higher RTP efficiency and a larger spectral separation between the fluorescence and RTP peaks. nih.govfrontiersin.org This suggests that substitution at the 2-position of the thianthrene moiety leads to a more significant electron conjugation effect between the thianthrene and the phenyl group. frontiersin.org

Furthermore, studies on various thianthrene derivatives have shown that they typically exhibit blue fluorescence when dissolved in non-polar solvents. researchgate.net The emission spectra of some derivatives closely resemble that of the parent thianthrene molecule. researchgate.net The introduction of halogen atoms to phenyl(thianthren-2-yl)methanone derivatives has been shown to enhance white light emission, which is a combination of blue fluorescence and orange phosphorescence from a single molecule. acs.org

The solvatochromic effect, where the emission wavelength shifts with the polarity of the solvent, has also been observed in pyridine derivatives. sciforum.net For example, in a study of 2-amino-3-cyanopyridine (B104079) derivatives, an increase in solvent polarity led to a red shift in the emission wavelength. sciforum.net

Table 1: Photophysical Data for Selected Thianthrene Derivatives

| Compound | Emission Type | Key Features | Reference |

| 2-phenylthianthrene (TA2P) | Fluorescence and RTP | Higher RTP efficiency and larger spectral separation compared to TA1P. nih.govfrontiersin.org | nih.govfrontiersin.org |

| (4-fluorophenyl)(thianthren-2-yl)methanone | White Emission (Fluorescence + RTP) | High photoluminescence quantum yield (PLQY) of 84% in a ZEONEX host. acs.org | acs.org |

| 2-amino-3-cyanopyridine derivatives | Fluorescence | Solvatochromic shift to longer wavelengths in more polar solvents. sciforum.net | sciforum.net |

Room Temperature Phosphorescence (RTP) Phenomena and Tuning

Thianthrene and its derivatives are known to exhibit strong room temperature phosphorescence (RTP), a phenomenon where a molecule emits light from a triplet excited state at room temperature. researchgate.networktribe.com This property is of significant interest for applications in areas like oxygen sensing and organic light-emitting diodes (OLEDs). nih.govidexlab.com The non-aromatic, bent structure of the central thianthrene ring contributes to its unique electrochemical and photophysical properties, including its ability to display RTP. worktribe.com

The RTP of thianthrene derivatives can be tuned by modifying their molecular structure. For instance, the introduction of substituents and their positioning can significantly affect the phosphorescence characteristics. researchgate.net Studies have shown that some thianthrene derivatives exhibit strong yellow and long-lived green phosphorescence. researchgate.net The high phosphorescence quantum yield in certain derivatives indicates a high triplet formation yield. worktribe.com

A key factor influencing RTP is the presence of oxygen, which typically quenches phosphorescence. idexlab.comnih.gov In the absence of oxygen, thianthrene is characterized by weak blue fluorescence and strong green RTP. acs.org The sensitivity of RTP to oxygen concentration makes these compounds suitable for oxygen sensing applications. nih.govfrontiersin.org For example, a discrete-molecule of 2-phenylthianthrene (TA2P) showed an 18-fold increase in RTP intensity as the oxygen concentration decreased from 1.61% to 0%. nih.govfrontiersin.org

The rigidity of the surrounding environment also plays a crucial role in observing RTP. nih.gov In the solid state or when dispersed in a rigid polymer matrix like Zeonex®, non-radiative transitions are minimized, and quenching by oxygen is reduced, making RTP more readily observable. nih.govnih.gov

Table 2: RTP Characteristics of Selected Thianthrene-Based Materials

| Material | Key RTP Feature | Application | Reference |

| 2-phenylthianthrene (TA2P) in PMMA film | High oxygen quenching constant (KSV) | Ratiometric optical oxygen sensing | nih.govfrontiersin.org |

| Thianthrene derivatives in Zeonex® | Strong yellow and long-lived green phosphorescence | Potential for OLEDs | researchgate.net |

| Phenyl(thianthren-2-yl)methanone derivatives | White emission due to combined fluorescence and RTP | Single-molecular white emitters | acs.org |

Interplay between Singlet and Triplet States, including Spin-Orbit Coupling (SOC)

The photophysical properties of this compound and its derivatives are fundamentally governed by the interplay between their singlet (S) and triplet (T) excited states. The transition of an electron from the ground state (S₀) to an excited singlet state (S₁) upon photoexcitation is the initial step. univr.it From the S₁ state, the molecule can either return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). univr.itresearchgate.net This ISC process is a key step for observing phosphorescence, which is the radiative decay from the T₁ state back to the S₀ state.

Spin-orbit coupling (SOC) is a crucial factor that facilitates the otherwise spin-forbidden ISC process. nih.govfrontiersin.org In thianthrene derivatives, the presence of sulfur atoms with their larger atomic radius and the bent geometry of the thianthrene core contribute to a significant SOC. acs.org This is further enhanced in some derivatives through a "folding-induced" mechanism, which promotes efficient RTP. nih.govfrontiersin.org The El-Sayed rule also plays a role, suggesting that the out-of-plane distortion in the dithiin moiety of thianthrene provides a large orbital angular momentum change, contributing to phosphorescence enhancement. acs.org

In some molecular systems, a phenomenon known as an "inverted singlet-triplet gap" can occur, where the S₁ state is lower in energy than the T₁ state, violating Hund's rule. nih.govnih.govfrontiersin.org This is a promising characteristic for developing highly efficient organic light-emitting materials as it can overcome limitations imposed by spin statistics. nih.gov While not explicitly detailed for this compound itself, the concept of tuning singlet-triplet energy gaps is central to molecular design in this field. nih.gov For instance, in some systems, the energy transition from T₁ to S₁ is a spontaneous down-conversion process, unlike the endothermic up-conversion seen in thermally activated delayed fluorescence (TADF). nih.gov

The rates of these transitions are critical. Ultrafast ISC, occurring on timescales shorter than the instrument response function, has been observed in some complex molecules. researchgate.net The interplay between these states can be complex, involving multiple excited states and competing decay pathways, including non-radiative decay. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound, particularly the arrangement and energies of its molecular orbitals, dictates its chemical reactivity and photophysical properties. rsc.orgaps.org In pyridine, the nitrogen atom and the carbon atoms of the ring are sp²-hybridized. libretexts.orgbrainly.in The nitrogen atom's unhybridized p orbital participates in the aromatic π-system, while its lone pair of electrons resides in an sp² orbital in the plane of the ring. libretexts.orgbrainly.in The combination of the electron-donating thianthrene moiety and the electron-accepting pyridine ring leads to interesting electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier molecular orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic transitions. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com

In derivatives of this compound, the distribution of the HOMO and LUMO can vary depending on the substituents. For instance, in some substituted thianthrenes, the HOMO is localized on the thianthrene moiety, while the LUMO is distributed over the substituent. researchgate.net In other cases, such as with pyridine-containing systems, the LUMO can be primarily located on the pyridine ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and its absorption and emission properties. numberanalytics.commdpi.comresearchgate.net A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited and often results in absorption and emission at longer wavelengths. mdpi.com For example, in a series of thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO gap was found to be in the range of 3.44–4.65 eV. mdpi.com

Density Functional Theory (DFT) calculations are commonly used to determine the energies and distributions of the HOMO and LUMO. researchgate.netresearchgate.net These calculations can provide valuable insights into the electronic structure and help predict the photophysical behavior of these molecules. researchgate.net

Table 3: Representative Frontier Molecular Orbital Characteristics

| System | HOMO Localization | LUMO Localization | Key Finding | Reference |

| Substituted Thianthrenes | Thianthrene moiety | Substituent dependent | FMO distribution influences photophysical behavior. | researchgate.net |

| 1,2,4-triazolo[4,3-a]pyridine derivative | Benzene (B151609) ring and thioether group | 1,2,4-triazolo[4,3-a]pyridine ring | Electron transition from benzene to the triazolopyridine ring. | researchgate.net |

| Thiophene Sulfonamide Derivatives | Varies with substituent | Varies with substituent | HOMO-LUMO gap correlates with stability and nonlinear optical response. | mdpi.com |

Charge Transfer Characteristics within the Molecular Scaffold

The electronic structure of this compound and its derivatives often facilitates intramolecular charge transfer (CT) upon photoexcitation. This involves the movement of electron density from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the thianthrene unit can act as an electron donor, while the pyridine moiety can function as an electron acceptor. worktribe.com

This donor-acceptor character is supported by computational studies. For instance, in some thianthrene derivatives with pyridine substituents, the pyridine moieties are considered the least electron-donating groups, effectively acting as acceptors. worktribe.com The degree of conjugation between the donor and acceptor units, influenced by the dihedral angle between them, plays a significant role in the efficiency of charge transfer. worktribe.com

The absorption spectra of these molecules often exhibit bands that can be assigned to π-π* transitions and, in some cases, n-π* transitions. worktribe.com The lowest energy absorption band in some phenyl(thianthren-2-yl)methanone derivatives is almost a pure charge transfer transition. acs.org The polarity of the solvent can also influence these CT bands, with polar solvents often enhancing them due to additional polarization. acs.org

In some systems, the charge transfer is coupled with other processes, such as proton transfer. A novel mechanism called proton-coupled energy transfer (PCEnT) has been described in anthracene-phenol-pyridine triads, where singlet-singlet energy transfer occurs despite a lack of spectral overlap, facilitated by a coupled proton transfer in the acceptor unit. nih.gov While not directly demonstrated for this compound, this highlights the complex and coupled nature of excited-state processes in such molecular systems.

Influence of Structural Modifications on Photophysical Behavior

While specific, systematic studies on the photophysical properties of a wide range of this compound derivatives are not extensively documented, the influence of structural modifications can be inferred from detailed research on related substituted thianthrene and pyridine systems. The photophysical behavior of such donor-acceptor (D-A) compounds is highly tunable by altering either the thianthrene or the pyridine unit.

Modifications to the Thianthrene Moiety

The thianthrene core, with its folded "butterfly" geometry and sulfur lone pairs, acts as the primary electron donor. researchgate.net Its electronic properties are sensitive to substitution.

Substituent Effects: Introducing substituents onto the thianthrene backbone can significantly alter its electron-donating strength and, consequently, the energy of the Highest Occupied Molecular Orbital (HOMO). Attaching electron-donating groups (e.g., methoxy, amino) would raise the HOMO energy level, decreasing the energy gap between the ground and excited states. This typically leads to a bathochromic (red) shift in both absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., benzoyl, cyano) would stabilize the HOMO, leading to a hypsochromic (blue) shift. acs.org Research on various thianthrene derivatives shows that such substitutions also influence redox behavior, directly impacting the potential for intramolecular charge transfer (ICT). researchgate.net For instance, the oxidation potential of the thianthrene unit can be systematically tuned with different substituents, as illustrated by electrochemical studies on related compounds. researchgate.net

Impact on Intersystem Crossing: Thianthrene itself is known for its high triplet state formation yield and strong room-temperature phosphorescence (RTP) due to efficient intersystem crossing (ISC), facilitated by the heavy sulfur atoms (heavy-atom effect). researchgate.netacs.org Structural modifications can further influence this process. Distortions in the thianthrene core caused by bulky substituents can alter the spin-orbit coupling, which is critical for ISC between singlet and triplet excited states. acs.org Therefore, modifying the thianthrene unit could be a strategy to tune the balance between fluorescence and phosphorescence in this compound derivatives.

Table 1: Representative Electrochemical Data for Substituted Thianthrenes This table illustrates the effect of substituents on the oxidation potential of the thianthrene core, based on data from analogous systems. A lower oxidation potential indicates stronger electron-donating character.

| Compound | Substituent on Thianthrene | Onset Oxidation Potential (V vs. Fc/Fc+) |

| Thianthrene (Reference) | None | 0.98 |

| 2-Carbazolyl-thianthrene | Carbazolyl (Electron-donating) | 0.85 |

| 2-Benzoyl-thianthrene | Benzoyl (Electron-withdrawing) | 1.15 |

Data is representative and sourced from studies on analogous thianthrene derivatives for illustrative purposes. researchgate.net

Modifications to the Pyridine Moiety

Positional Isomerism: The point of connection between the thianthrene and pyridine rings is critical. While the subject compound is this compound, its isomers, 3-(Thianthren-1-yl)pyridine and 4-(Thianthren-1-yl)pyridine, would exhibit different properties. Studies on analogous donor-acceptor systems show that para-linked pyridine (4-substituted) generally has the strongest electron-accepting character, leading to more pronounced ICT, lower energy emission (red-shifted), and greater sensitivity to solvent polarity (solvatochromism). mdpi.com Ortho-linkage (2-substituted) and meta-linkage (3-substituted) result in weaker acceptor strength and consequently higher energy, blue-shifted emission. mdpi.com

Substituent Effects on the Pyridine Ring: Adding electron-withdrawing groups (e.g., cyano, trifluoromethyl) to the pyridine ring would lower its LUMO energy, strengthening its acceptor character. This would enhance the ICT from the thianthrene donor, resulting in a significant red shift in emission and likely a decrease in fluorescence quantum yield in polar solvents. beilstein-journals.org Conversely, adding electron-donating groups (e.g., methyl, amino) would raise the LUMO energy, weakening the ICT character and leading to blue-shifted emission. mdpi.com

Table 2: Influence of Pyridine Isomerism on Photophysical Properties in a D-A System This table uses data from a series of (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-X-yl)acrylonitrile isomers to demonstrate how the linking position on the pyridine ring affects optical properties. A similar trend would be expected for thianthrene-pyridine isomers.

| Isomer (Linkage Position) | Absorption Max (λ_abs) in THF (nm) | Emission Max (λ_em) in THF (nm) | Stokes Shift (cm⁻¹) |

| ortho (2-pyridyl) | 412 | 506 | 4610 |

| meta (3-pyridyl) | 406 | 490 | 4340 |

| para (4-pyridyl) | 414 | 525 | 5210 |

Data adapted from a study on analogous donor-acceptor molecules to illustrate the principle of positional isomerism. mdpi.com

Computational and Theoretical Investigations of 2 Thianthren 1 Yl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the relative stability of different molecular conformations.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, or most stable, geometry of a molecule. For a complex molecule like 2-(Thianthren-1-yl)pyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G* or 6-311G(d,p), can predict key structural parameters. chinesechemsoc.orgresearchgate.net

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, there are two primary sources of conformational flexibility:

Ring Inversion: The thianthrene (B1682798) scaffold undergoes a facile ring inversion or "flapping" motion between equivalent butterfly conformations. researchgate.netrsc.org This process has a relatively low energy barrier, estimated to be between 3.8 and 7.4 kcal/mol for related structures. rsc.org

Bond Rotation: Rotation around the single bond connecting the thianthrene and pyridine (B92270) rings leads to different rotational isomers (rotamers).

Computational methods perform energy minimization to identify the most stable conformers, which correspond to the minima on the potential energy surface. nih.gov This analysis helps determine the preferred three-dimensional structure of the molecule in the gas phase or in solution and the energy barriers for interconversion between different conformations.

Electronic Property Prediction and Reactivity Analysis

Beyond geometry, computational methods are invaluable for predicting the electronic landscape of a molecule, which governs its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. sci-hub.se It provides a color-coded guide to the charge distribution, identifying electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most significant negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. libretexts.org This makes the nitrogen a primary site for protonation and coordination to metal ions.

Positive Regions (Blue): These areas are electron-poor or have a net positive charge, making them vulnerable to nucleophilic attack. These are typically found around the hydrogen atoms.

Sulfur Atoms: The electrostatic potential on the sulfur atoms in a thianthrene ring is complex. While sulfur is generally electronegative, the presence of substituents, such as a pyridyl group, can tune the potential on its surface, potentially creating positive regions known as σ-holes that can engage in noncovalent interactions. mdpi.com

The MEP map is thus a powerful predictor of how the molecule will interact with other reagents, substrates, or biological targets.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.deresearchgate.net This method provides detailed insights into the electronic structure by quantifying atomic charges, hybrid orbital compositions, and the stabilizing effects of electron delocalization. researchgate.netdergipark.org.tr

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals hyperconjugative effects, where electron density from a filled (donor) orbital is shared with a nearby empty (acceptor) orbital. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the π* antibonding orbitals of the pyridine ring, or interactions involving the sulfur lone pairs and the σ* or π* orbitals of the adjacent rings. These interactions are crucial for stabilizing the molecule, and their energies, calculated by NBO analysis, quantify their importance. sci-hub.seugm.ac.id

Table 1: Illustrative Donor-Acceptor Interactions from NBO Analysis This table describes the types of interactions analyzed, not specific results for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Significance |

|---|---|---|---|---|

| n(N) | π*(C-C)Pyridine | Value | Lone Pair -> Antibonding π | Indicates delocalization of nitrogen lone pair within the pyridine ring, enhancing stability. |

| n(S) | σ*(C-C)Thianthrene | Value | Lone Pair -> Antibonding σ | Shows delocalization of sulfur lone pairs, contributing to the structure and reactivity of the thianthrene core. |

| π(C-C)Pyridine | π*(C-C)Thianthrene | Value | π -> π* | Represents electronic communication and conjugation between the two ring systems. |

The fundamental descriptors are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these, other important descriptors are derived:

Electronegativity (χ) = (I + A) / 2: Measures the ability of the molecule to attract electrons.

Chemical Hardness (η) = (I - A) / 2: Measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S) = 1 / (2η): The reciprocal of hardness; softer molecules are more reactive. dergipark.org.tr

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ: Measures the propensity of a species to accept electrons.

These descriptors collectively provide a powerful framework for comparing the stability and reactivity of this compound with other related compounds without needing to model a specific reaction. A large HOMO-LUMO gap and high chemical hardness would indicate high kinetic stability.

Simulation of Spectroscopic Signatures

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely employed to simulate the spectroscopic signatures of molecules, providing valuable insights that complement experimental data.

Vibrational Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Theoretical calculations of these spectra are crucial for assigning experimental bands to specific vibrational modes. For this compound, a full vibrational analysis would be conducted using DFT calculations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

The process involves optimizing the molecule's geometry to find its lowest energy structure. Subsequently, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting data allows for the construction of a theoretical spectrum.

The vibrational modes of this compound can be categorized into several groups:

Pyridine Ring Vibrations: These include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes.

Thianthrene Moiety Vibrations: These involve C-H stretching of the benzene (B151609) rings, C-C stretching within the rings, and characteristic vibrations of the C-S-C bridges.

Inter-ring C-C Stretching and Torsional Modes: Vibrations associated with the bond connecting the pyridine and thianthrene units.

A hypothetical table of prominent calculated vibrational frequencies for this compound, based on typical values for substituted pyridines and thianthrenes, is presented below.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

| ~3100-3000 | Aromatic C-H Stretching (Pyridine & Thianthrene) | Medium | Strong |

| ~1600-1550 | Pyridine Ring C=C and C=N Stretching | Strong | Medium |

| ~1470-1430 | Thianthrene Ring C=C Stretching | Strong | Strong |

| ~1100-1000 | Pyridine Ring Breathing | Medium | Strong |

| ~750-650 | C-S Stretching (Thianthrene) | Medium | Medium |

| ~850-750 | C-H Out-of-plane Bending | Strong | Weak |

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

Such a theoretical analysis is invaluable for interpreting experimental spectra, confirming the molecular structure, and understanding the electronic effects of the substituent on the vibrational properties of both the pyridine and thianthrene moieties.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of organic molecules. For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to simulate the absorption spectrum. These calculations yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

The electronic transitions are typically analyzed in terms of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, one would expect transitions characteristic of both the pyridine and thianthrene systems, as well as potential charge-transfer (CT) transitions between the two moieties.

π→π* Transitions: These are typically high-energy transitions occurring within the aromatic systems of the pyridine and thianthrene rings.

n→π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen of the pyridine ring or the sulfur atoms of the thianthrene) to an anti-bonding π* orbital.

Intramolecular Charge Transfer (ICT): Given the electron-donating nature of the thianthrene and the electron-accepting nature of the pyridine, ICT transitions from the thianthrene moiety to the pyridine ring are plausible.

To predict emission spectra, the geometry of the molecule is first optimized in its first excited state (S1 for fluorescence, T1 for phosphorescence). TD-DFT calculations are then performed on this excited-state geometry to determine the emission energy. The difference between the absorption and emission energies is known as the Stokes shift.

A hypothetical table summarizing the predicted electronic transitions for this compound is shown below.

| Transition | λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Character |

| S₀ → S₁ | ~350-380 | Low-Medium | HOMO → LUMO | n→π* / ICT |

| S₀ → S₂ | ~280-310 | High | HOMO-1 → LUMO | π→π* (Thianthrene) |

| S₀ → S₃ | ~250-270 | Medium | HOMO → LUMO+1 | π→π* (Pyridine) |

Table 2: Hypothetical Predicted Electronic Transitions for this compound

These theoretical predictions are instrumental in understanding the photophysical properties of the molecule, interpreting experimental spectra, and designing new materials with specific optical properties.

Mechanistic Studies of Chemical Reactions and Molecular Interactions

Computational chemistry provides profound insights into how molecules react and interact, enabling the study of transient species and high-energy states that are difficult to observe experimentally.

Elucidation of Reaction Pathways and Transition States

DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable pathway, locate transition state (TS) structures, and calculate activation energies (energy barriers). For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution on the pyridine or thianthrene rings, or reactions involving the sulfur atoms.

The general procedure involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Searching: Various algorithms are used to locate the saddle point on the PES that connects the reactants and products. This is the transition state.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS to confirm that it correctly connects the desired reactants and products.

For instance, in a hypothetical electrophilic nitration reaction, DFT could be used to compare the activation barriers for substitution at different positions on both the pyridine and thianthrene rings, thereby predicting the regioselectivity of the reaction.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Feature |

| Reactants | This compound + NO₂⁺ | 0.0 | Separated molecules |

| Transition State 1 | [TS for C5-pyridine attack] | ~20-25 | Formation of C-N bond |

| Intermediate 1 | [σ-complex at C5-pyridine] | ~5-10 | Wheland intermediate |

| Transition State 2 | [TS for C4-thianthrene attack] | ~15-20 | Lower barrier expected |

| Intermediate 2 | [σ-complex at C4-thianthrene] | ~2-5 | More stable intermediate |

Table 3: Hypothetical Energy Profile for Electrophilic Nitration of this compound

These studies are crucial for understanding reactivity, predicting product outcomes, and designing new synthetic routes.

Binding Affinity and Molecular Interaction Modeling (e.g., Docking Studies for Bio-relevant Interactions)

Given the prevalence of pyridine-based structures in medicinal chemistry, it is plausible to investigate the potential biological activity of this compound through molecular docking simulations. Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (obtained from a database like the Protein Data Bank) and the ligand (this compound) are prepared, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking program (e.g., AutoDock, Glide) systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein.